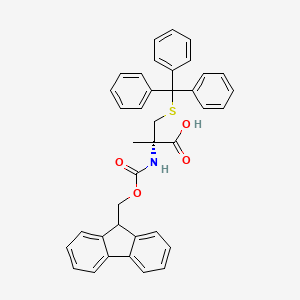
Fmoc-alpha-Me-D-Cys(Trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-alpha-Me-D-Cys(Trt)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its unique protective groups: 9-fluorenylmethoxycarbonyl (Fmoc) for the amino group, and trityl (Trt) for the thiol group. The alpha-methyl group and the D-configuration of the cysteine residue add to its distinct properties, making it a valuable tool in the field of peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-Me-D-Cys(Trt)-OH typically involves several steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using trityl chloride in the presence of a base such as triethylamine.
Introduction of the Alpha-Methyl Group: The alpha-methyl group is introduced via alkylation using a suitable methylating agent.
Fmoc Protection of the Amino Group: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Fmoc-alpha-Me-D-Cys(Trt)-OH undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to the thiol form.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Deprotected Amino Acid: After removal of protective groups.
Peptide Chains: Formed through coupling reactions.
Disulfides: Formed through oxidation of thiol groups.
科学的研究の応用
Chemistry
Fmoc-alpha-Me-D-Cys(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptides and proteins. Its protective groups ensure selective reactions, making it a staple in peptide chemistry.
Biology
In biological research, this compound is used to synthesize peptides that mimic natural proteins, aiding in the study of protein structure and function. It is also used in the development of peptide-based drugs.
Medicine
This compound is utilized in the synthesis of therapeutic peptides, which are used in treatments for various diseases, including cancer and metabolic disorders.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of Fmoc-alpha-Me-D-Cys(Trt)-OH primarily involves its role in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The alpha-methyl group and D-configuration influence the stereochemistry of the resulting peptides, which can affect their biological activity and stability.
類似化合物との比較
Similar Compounds
Fmoc-Cys(Trt)-OH: Lacks the alpha-methyl group and D-configuration.
Boc-Cys(Trt)-OH: Uses tert-butyloxycarbonyl (Boc) instead of Fmoc for amino group protection.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) for thiol protection.
Uniqueness
Fmoc-alpha-Me-D-Cys(Trt)-OH is unique due to its combination of protective groups, alpha-methyl substitution, and D-configuration. These features provide enhanced stability and selectivity in peptide synthesis, making it a valuable tool for creating complex and biologically active peptides.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPKAIRGNZKIN-DIPNUNPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
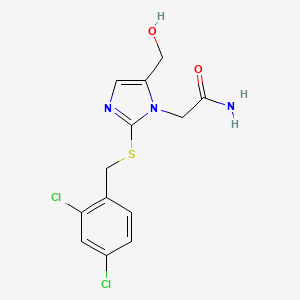
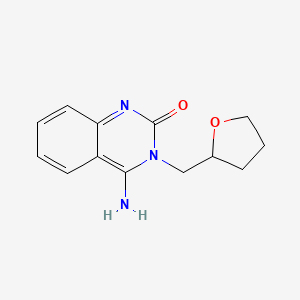
![N-(4-fluorophenyl)-3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2815836.png)
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)
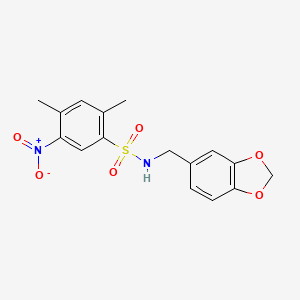
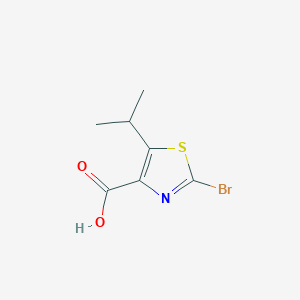
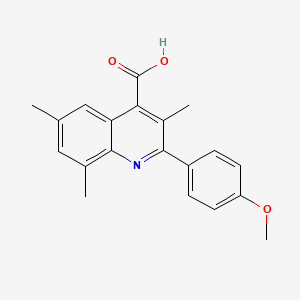
![4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)
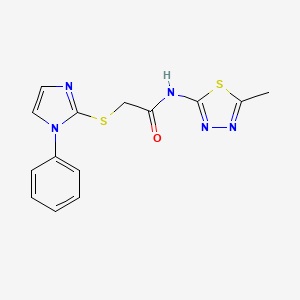
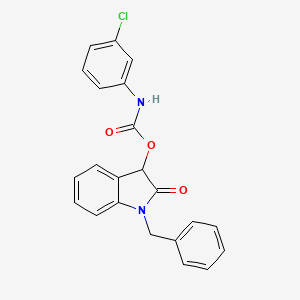
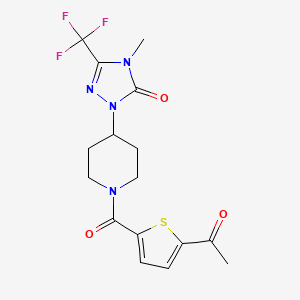
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2815855.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
